Lucidadiol

Cholinesterase Alzheimer's disease Neurodegeneration

Researchers screening Ganoderma triterpenoids for cholinesterase modulation face a critical gap: most lanostane analogs lack butyrylcholinesterase (BChE) activity. Lucidadiol solves this-it is one of only two compounds among 18 tested that demonstrates measurable BChE inhibition (IC₅₀ 156.27 μM), alongside quantifiable AChE inhibition (IC₅₀ 31.03 μM), providing an essential ~5-fold selectivity reference. - Validated positive control for BChE & α-glucosidase screening (activity comparable to acarbose). - Chemotaxonomic marker with strain-dependent content variation (49-109 μg/g). - Supplied with HPLC purity ≥98%; ready for immediate analytical or assay deployment.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 252351-95-4
Cat. No. B157798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidadiol
CAS252351-95-4
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
InChIKeyAZPOACUDFJKUHJ-GPEQXWBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Lucidadiol: Enzyme Inhibition Profile


Lucidadiol is a lanostane-type triterpenoid originally isolated from the fruiting bodies of Ganoderma lucidum and also found in Ganoderma pfeifferi [1]. It belongs to the Ganodermataceae triterpenoid class, which encompasses numerous structurally related compounds including ganoderic acids, lucidenic acids, ganodermadiol, and lucialdehyde derivatives . While many Ganoderma triterpenoids exhibit broad bioactivity profiles, lucidadiol distinguishes itself through its specific pattern of enzyme inhibition: it demonstrates quantifiable acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 31.03 μM), measurable butyrylcholinesterase (BChE) inhibition (IC₅₀ = 156.27 μM) [2], and α-glucosidase inhibitory effects comparable to acarbose .

Lucidadiol: Targeted Assay Specificity


Substituting lucidadiol with other Ganoderma lanostane triterpenoids—even closely related structural analogs such as ganoderic acids, lucidenic acids, or ganodermadiol—is not scientifically defensible in experimental systems where specific enzyme inhibition profiles matter. A direct comparative study of 18 lanostane triterpenes isolated from the same Ganoderma lucidum fruiting bodies revealed that lucidadiol (compound 13) and lucidenic acid N (compound 14) were the only compounds that exhibited any measurable butyrylcholinesterase (BChE) inhibitory activity at concentrations up to 200 μM [1]. All other 16 triterpenes in the panel, including methyl ganoderate A acetonide and n-butyl ganoderate H, showed no detectable BChE inhibition under identical assay conditions [1]. This binary difference—presence versus absence of BChE activity—means that generic substitution with an in-class analog will fundamentally alter the cholinesterase inhibition profile of any experimental or screening workflow. Furthermore, within α-glucosidase inhibition assays, lucidadiol demonstrates distinct structure-activity relationship (SAR) features tied to its C-24/C-25 double bond geometry and C-15 hydroxy substitution pattern, which are not conserved across all Ganoderma triterpenoids . These compound-specific molecular determinants preclude simple substitution based solely on compound class membership.

Lucidadiol: Differentiation Evidence


Selective BChE Inhibition in Lanostane Triterpenes

In a systematic panel screening of 18 lanostane triterpenes isolated from Ganoderma lucidum fruiting bodies, lucidadiol (compound 13) exhibited butyrylcholinesterase (BChE) inhibitory activity, whereas 16 other structurally related triterpenes showed no detectable BChE inhibition at concentrations up to 200 μM [1]. The only other compound demonstrating BChE activity in this panel was lucidenic acid N (compound 14) [1]. For acetylcholinesterase (AChE), lucidadiol displayed an IC₅₀ of 31.03 μM, while AChE IC₅₀ values across the full panel ranged from 9.40 to 31.03 μM [1]. The BChE IC₅₀ for lucidadiol was determined as 156.27 μM , yielding a selectivity ratio (BChE IC₅₀ / AChE IC₅₀) of approximately 5.0, indicating preferential AChE inhibition.

Cholinesterase Alzheimer's disease Neurodegeneration Enzyme inhibition

α-Glucosidase Inhibition and SAR

In a comprehensive phytochemical investigation of Ganoderma resinaceum fruiting bodies, lucidadiol was among six lanostane triterpenes that demonstrated strong inhibitory effects against α-glucosidase compared with the positive control drug acarbose . Structure-activity relationship (SAR) analysis revealed that the C-24/C-25 double bond is necessary for α-glucosidase inhibitory activity, and both the carboxylic acid group at C-26 and the hydroxy group at C-15 play important roles in enhancing inhibitory potency . While exact IC₅₀ values for lucidadiol against α-glucosidase were not reported in this study, the compound was explicitly grouped among the most potent inhibitors identified, alongside resinacein C, ganoderic acid Y, lucialdehyde C, and 7-oxo-ganoderic acid Z derivatives .

α-Glucosidase Diabetes Postprandial hyperglycemia Carbohydrate metabolism

Strain-Specific Content and Chemotaxonomy

Quantitative HPLC analysis of four different Ganoderma lucidum strains (GL1, GL2, GL3, VN10) revealed that lucidadiol content varies substantially depending on the fungal strain and cultivation conditions [1]. Lucidadiol concentrations ranged from 49.43 ± 0.69 μg/g (GL2 strain) to 109.00 ± 1.00 μg/g (GL3 strain), representing a 2.2-fold difference between the lowest and highest producing strains [1]. In comparison, total acid triterpenoid content across the same strains ranged from 1003.83 to 1720.69 μg/g, while other alcohol triterpenoids such as ganodemanontriol ranged from 50.85 to 208.34 μg/g [1].

Chemotaxonomy Quality control Natural product standardization Strain selection

Antiviral Activity Against Influenza A and HSV-1

Lucidadiol, along with ganodermadiol and applanoxidic acid G, was identified among the first triterpenes isolated from the European Basidiomycete Ganoderma pfeifferi demonstrating antiviral activity against influenza virus type A and herpes simplex virus type 1 (HSV-1) [1]. A comprehensive review of Ganoderma triterpenoid antiviral activities indicates that lucidadiol has shown promising antiviral activities in preclinical and in vitro studies against multiple viruses including influenza A, HIV-1, HSV-1, HSV-2, HPV, HBV, and EV71 [2]. The antiviral effects are attributed to interference with viral replication, inhibition of viral entry into host cells, and modulation of host immune responses [2].

Antiviral Influenza Herpes simplex virus Natural product screening

Lucidadiol: Research Applications


Cholinesterase Selectivity Screening in Alzheimer's Drug Discovery

Lucidadiol serves as a validated reference compound for cholinesterase selectivity profiling in neurodegenerative disease research. Its quantifiable AChE inhibition (IC₅₀ = 31.03 μM) and measurable BChE inhibition (IC₅₀ = 156.27 μM) with an approximately 5-fold selectivity ratio [1] make it suitable as a comparator when screening novel Ganoderma-derived triterpenoids or synthetic analogs for differential AChE/BChE activity. The direct head-to-head comparison establishing that lucidadiol and lucidenic acid N are the only compounds among 18 tested lanostane triterpenes with BChE activity [1] provides a clear rationale for including lucidadiol as a positive control in BChE assays when evaluating other Ganoderma triterpenoids.

α-Glucosidase Inhibitor Screening and SAR

Based on the direct comparative data showing lucidadiol's strong α-glucosidase inhibitory effects alongside acarbose [1], this compound is appropriate for use as a reference standard in α-glucosidase inhibition assays aimed at discovering postprandial hyperglycemia modulators. The defined SAR features—the requirement for a C-24/C-25 double bond and the enhancing roles of C-26 carboxylic acid and C-15 hydroxy groups [1]—enable researchers to use lucidadiol as a structural template for designing focused libraries of α-glucosidase inhibitors, or as a comparator to benchmark the potency of newly isolated Ganoderma triterpenoids against a compound with established SAR.

Ganoderma Strain Chemotaxonomic Studies

The quantifiable strain-dependent variation in lucidadiol content (49.43 ± 0.69 μg/g in GL2 vs. 109.00 ± 1.00 μg/g in GL3, a 2.2-fold difference) [1] establishes lucidadiol as a useful chemotaxonomic marker for Ganoderma lucidum strain authentication and quality control. Researchers involved in natural product standardization, herbal supplement quality assessment, or mycological chemotaxonomy can employ purified lucidadiol as an analytical reference standard for HPLC method development and validation, enabling precise quantification across different Ganoderma samples and geographical origins.

Broad-Spectrum Antiviral Natural Product Screening

Lucidadiol's documented antiviral activity against influenza virus type A and HSV type 1, as originally reported by Mothana et al. (2003) [1] and subsequently confirmed in multiple studies , positions it as a useful positive control or reference compound in antiviral screening panels focused on natural product libraries. While quantitative potency data (EC₅₀/IC₅₀) remain limited in the published literature, the consistency of antiviral reports across independent studies supports the use of lucidadiol as a benchmark compound for qualitative antiviral activity assessment of newly isolated Ganoderma triterpenoids or structurally related lanostane derivatives.

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